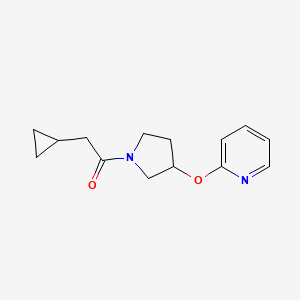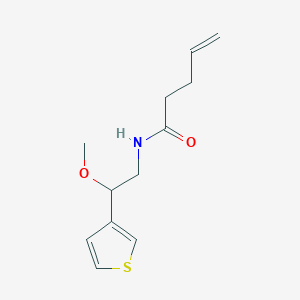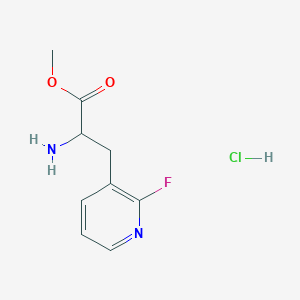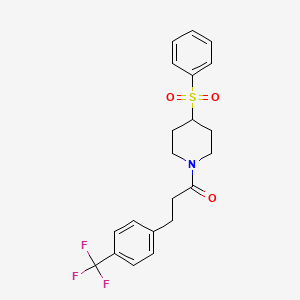
6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C32H24BrN3O3 and its molecular weight is 578.466. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Antiproliferative Activity
A study by Minegishi et al. (2015) discusses the synthesis of a series of indenopyrazoles that demonstrate promising antiproliferative activity toward human cancer cells. One compound, in particular, exhibited significant inhibition of cell growth, suggesting potential applications in cancer research.
2. Novel Synthesis Methods
Research by Chen, Pan, & Wu (2011) provides insight into novel synthesis methods for H-pyrazolo[5,1- A]isoquinolines, which could be integral in developing new pharmaceutical compounds.
3. Improved Drug Synthesis Processes
Nishimura and Saitoh (2016) outlined an improved synthetic route for a key intermediate in drug discovery, highlighting the importance of process chemistry in the pharmaceutical industry (Nishimura & Saitoh, 2016).
4. Catalytic Performance in Synthesis
A study by Ebrahimipour et al. (2018) explores a novel Cu(II) Schiff base complex and its application in catalyzing the synthesis of certain organic compounds, indicating its potential use in organic chemistry and materials science.
5. Formation of Bromonium Ylides
He et al. (2016) describe the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, which has implications for the development of new chemical entities (He et al., 2016).
6. Antioxidant Activity of Bromophenols
Research on marine red algae by Li et al. (2011) reveals the isolation of bromophenols with potent antioxidant activities, suggesting potential applications in food preservation and health supplements.
7. Biological Applications of Novel Compounds
A study by Hassanien, Abd El-Ghani, & Elbana (2022) highlights the synthesis of novel compounds containing lawsone, evaluated for antioxidant and antitumor activities, indicating potential therapeutic applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of the pyrazole intermediate, which is then coupled with the quinoline derivative to form the final product.", "Starting Materials": [ "4-methoxybenzoyl chloride", "phenylhydrazine", "4-phenyl-2,3-dihydroquinolin-1(2H)-one", "potassium carbonate", "bromine" ], "Reaction": [ "Step 1: Synthesis of 1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazole", "a. Dissolve phenylhydrazine (1.2 equiv) in ethanol and add 4-methoxybenzoyl chloride (1 equiv) dropwise with stirring at room temperature.", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture and filter the precipitated solid.", "d. Wash the solid with cold ethanol and dry under vacuum to obtain the pyrazole intermediate.", "Step 2: Synthesis of 6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one", "a. Dissolve 4-phenyl-2,3-dihydroquinolin-1(2H)-one (1 equiv) and the pyrazole intermediate (1 equiv) in DMF.", "b. Add potassium carbonate (2 equiv) and bromine (1 equiv) to the reaction mixture.", "c. Heat the reaction mixture at 80°C for 12 hours.", "d. Cool the reaction mixture and pour it into water.", "e. Extract the organic layer with ethyl acetate and wash with water and brine.", "f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "g. Purify the crude product by column chromatography to obtain the final product." ] } | |
Numéro CAS |
330672-28-1 |
Nom du produit |
6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one |
Formule moléculaire |
C32H24BrN3O3 |
Poids moléculaire |
578.466 |
Nom IUPAC |
6-bromo-3-[2-(4-methoxybenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C32H24BrN3O3/c1-39-24-15-12-22(13-16-24)32(38)36-28(20-8-4-2-5-9-20)19-27(35-36)30-29(21-10-6-3-7-11-21)25-18-23(33)14-17-26(25)34-31(30)37/h2-18,28H,19H2,1H3,(H,34,37) |
Clé InChI |
GPTUCMNNELMYSM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(2,5-dimethylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2737822.png)
![3-Methyl-5-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2737823.png)

![6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylhexanamide](/img/structure/B2737828.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2737831.png)


![Methyl 1-oxo-2-[3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanoylamino]isoquinoline-4-carboxylate](/img/structure/B2737835.png)

![tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate](/img/structure/B2737838.png)
![ethyl 4-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2737839.png)